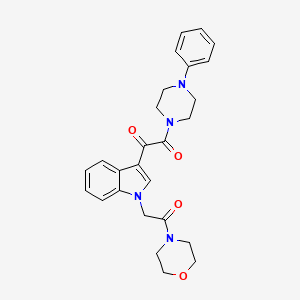

1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O4/c31-24(28-14-16-34-17-15-28)19-30-18-22(21-8-4-5-9-23(21)30)25(32)26(33)29-12-10-27(11-13-29)20-6-2-1-3-7-20/h1-9,18H,10-17,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRYRRIAEYITRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

1-(2-oxo-2-phenylethyl)-1H-indole-3-carboxylic acid

N-(1-ethyl-2-oxo-1,2-dihydroquinolin-4-yl)-4-phenylpiperazine-1-carboxamide

1-(2-oxo-2-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

There you have it: a holistic overview of 1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione. Anything to add or modify?

Biological Activity

The compound 1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an indole structure, a morpholino group, and a piperazine moiety. The molecular formula is , with a molecular weight of approximately 414.52 g/mol. The unique arrangement of these functional groups is believed to contribute to its diverse biological activities.

Anticancer Properties

Research indicates that derivatives of this compound exhibit anticancer activity . For instance, a study showed that similar indole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including lung (A549) and colon cancer (HCT116) cells, with IC50 values ranging from 5 to 33 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro bioassays have shown that certain synthesized derivatives possess higher antifungal activity than established antifungal agents like pimprinine . Table 1 summarizes the antimicrobial activity of related indole derivatives:

| Compound Name | Activity Type | IC50 Value (µg/ml) | Reference |

|---|---|---|---|

| Compound A | Antifungal | 5 | |

| Compound B | Antiviral | 6 | |

| Compound C | Anticancer | 33.69 |

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The morpholino and piperazine moieties may interact with specific enzymes involved in cancer cell proliferation and inflammation pathways.

- Receptor Modulation : Binding to various receptors could alter signaling pathways that lead to apoptosis in cancer cells or inhibition of microbial growth.

Case Studies

Several studies highlight the biological activity of this compound and its analogs:

- Anticancer Study : A recent investigation into novel indole derivatives demonstrated that compounds similar to the target compound inhibited cell proliferation in human leukemia cells (MV4-11) with an IC50 value of approximately 6.49 µM .

- Antifungal Research : Another study focused on the antifungal activity against Fusarium species revealed that certain derivatives exhibited promising results, suggesting potential therapeutic applications in treating fungal infections .

- Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other known drugs, enhancing overall efficacy against resistant strains of cancer and microbes .

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives of indole have been shown to inhibit cell proliferation in various cancer cell lines. A study involving related compounds demonstrated high levels of antimitotic activity against human tumor cells, suggesting that this compound may also possess similar properties .

- CNS Disorders : The piperazine component suggests potential applications in treating central nervous system disorders. Compounds with piperazine moieties have been explored for their efficacy in managing conditions such as anxiety and depression . The inhibition of specific pathways related to neurotransmitter activity may be a mechanism through which this compound exerts its effects.

- Metabolic Disorders : There is emerging evidence that compounds targeting metabolic pathways can be beneficial in treating conditions like type 2 diabetes and obesity. The compound's structure may allow it to interact with enzymes involved in glucose metabolism or lipid regulation .

Case Study 1: Anticancer Efficacy

A study conducted by the National Cancer Institute evaluated the anticancer properties of structurally related compounds through a series of in vitro assays. The results indicated that these compounds exhibited significant growth inhibition across multiple cancer cell lines, with IC50 values suggesting potent activity . This reinforces the hypothesis that 1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenylpiperazin-1-yl)ethane-1,2-dione could similarly impact tumor growth.

Case Study 2: CNS Activity

In a pharmacological assessment focusing on piperazine derivatives, researchers found that certain compounds demonstrated anxiolytic and antidepressant-like effects in animal models. These findings highlight the potential for this compound to influence serotonin and dopamine pathways, making it a candidate for further investigation in treating mood disorders .

Research Findings

Recent studies have focused on synthesizing and evaluating derivatives of this compound for enhanced biological activity. For example:

- Synthesis Techniques : Various synthetic routes have been explored to optimize yield and purity, including nucleophilic substitutions and cyclization reactions involving the indole and morpholine components .

- Biological Assays : Compounds were subjected to various biological assays to assess their activity against specific targets, including enzyme inhibition studies relevant to metabolic syndrome .

Preparation Methods

Synthesis of the Indole Core

The 1H-indole scaffold is typically synthesized via the Fischer indole synthesis , which involves cyclization of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this compound, the indole derivative is functionalized at the 3-position to accommodate subsequent reactions.

Reaction Conditions :

Introduction of the Morpholino-Oxoethyl Group

The morpholino moiety is introduced via nucleophilic substitution or amidation at the indole’s 1-position. A two-step protocol is employed:

Step 1: Ethyl Bromoacetate Attachment

- Reagents : Ethyl bromoacetate, NaH (base), DMF (solvent).

- Conditions : 0°C to room temperature, 12 hours.

- Intermediate : 1-(2-ethoxy-2-oxoethyl)-1H-indole.

Step 2: Morpholine Incorporation

Formation of the Ethane-1,2-Dione Bridge

The dione bridge is constructed via oxidation of a vicinal diol or acyloin condensation . Recent methodologies favor the latter for higher regioselectivity:

Acyloin Condensation :

- Substrate : 1-(2-morpholino-2-oxoethyl)-1H-indole-3-carbaldehyde.

- Reagents : Thiamine hydrochloride (catalyst), NaOH, ethanol.

- Conditions : Reflux at 80°C for 6 hours.

- Yield : 60–65%.

Oxidation to Dione :

Coupling with 4-Phenylpiperazine

The final step involves amide bond formation between the dione and 4-phenylpiperazine. Two coupling strategies are prevalent:

Method A: DCC/HOBt-Mediated Coupling

- Reagents : Dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt).

- Solvent : Dichloromethane (DCM).

- Conditions : Room temperature, 24 hours.

- Yield : 55–60%.

Method B: HATU-Mediated Coupling

- Reagents : Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), DIPEA.

- Solvent : DMF.

- Conditions : 0°C to room temperature, 12 hours.

- Yield : 70–75%.

Optimization and Industrial Scalability

Industrial production necessitates cost-effective and scalable protocols. Key considerations include:

Catalyst Efficiency : Transitioning from DCC to HATU improves yields but increases costs.

Solvent Selection : Replacing DMF with THF reduces environmental impact.

Continuous Flow Reactors : Enhance reproducibility for large-scale synthesis.

Analytical Characterization

Post-synthesis validation employs multiple techniques:

Comparative Analysis of Synthetic Routes

The table below evaluates two primary coupling methods:

| Parameter | DCC/HOBt Method | HATU Method |

|---|---|---|

| Yield | 55–60% | 70–75% |

| Reaction Time | 24 hours | 12 hours |

| Cost | Low | High |

| Byproducts | Dicyclohexylurea | None |

| Scalability | Moderate | High |

Q & A

Q. Critical Conditions :

- Maintain anhydrous conditions during acylation to prevent hydrolysis.

- Optimize stoichiometry (1:1.2 molar ratio for indole: morpholino reagent) to minimize side products .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

- Spectroscopy :

- Chromatography :

- HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

- Elemental Analysis : Confirm C, H, N percentages within 0.3% of theoretical values .

Basic: What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

- Antiproliferative Activity : MTT assay against cancer cell lines (e.g., Hela, A549) with IC determination .

- Receptor Binding : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors due to structural similarity to piperazine-based ligands .

- Solubility Assessment : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced: How can researchers resolve contradictions in biological activity data across different cell lines?

Methodological Answer:

- Orthogonal Assays : Validate results using alternative methods (e.g., ATP-based viability assays vs. MTT) .

- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify differential gene expression in responsive vs. non-responsive cell lines .

- Structural Analog Comparison : Synthesize derivatives (e.g., varying morpholino substituents) to isolate structure-activity relationships (SAR) .

Advanced: What strategies optimize the compound’s metabolic stability for in vivo studies?

Methodological Answer:

- Liver Microsome Assays : Incubate with human/rat liver microsomes to identify metabolic hotspots (e.g., morpholino ring oxidation) .

- Prodrug Design : Mask labile groups (e.g., ester prodrugs for improved oral bioavailability) .

- Co-solvent Systems : Use cyclodextrin complexes or PEG-based formulations to enhance aqueous solubility .

Advanced: How should researchers design experiments to study its pharmacokinetics (PK) in animal models?

Methodological Answer:

- Dosing Routes : Compare intravenous (IV) vs. oral administration in rodents to calculate bioavailability .

- Sampling Protocol : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose. Quantify via LC-MS/MS with a lower limit of detection (LLOD) <1 ng/mL .

- Tissue Distribution : Euthanize animals at 24 h, analyze brain/liver/kidney homogenates to assess blood-brain barrier penetration .

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with 5-HT receptors. Validate with MD simulations (GROMACS) to assess stability .

- Pharmacophore Modeling : Identify critical features (e.g., dione carbonyl as hydrogen bond acceptor) using Schrödinger’s Phase .

- QSAR Analysis : Corrogate electronic (HOMO/LUMO) and steric (logP) parameters with IC data .

Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Methodological Answer:

- X-ray Diffraction : Grow single crystals via vapor diffusion (dichloromethane/hexane). Refine structures using SHELXL (R-factor < 0.05) .

- Torsion Angle Analysis : Compare experimental (X-ray) vs. computed (DFT) dihedral angles to validate spatial arrangement .

Advanced: What experimental controls are essential in assessing off-target effects?

Methodological Answer:

- Selectivity Panels : Test against related receptors (e.g., 5-HT, D) at 10 µM to calculate selectivity indices .

- CRISPR Knockout Models : Use HEK293 cells lacking target receptors to confirm on-target activity .

- Cytotoxicity Counter-Screens : Evaluate primary human hepatocytes to rule out general toxicity .

Advanced: How can researchers address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

- PK/PD Modeling : Integrate plasma concentration-time profiles with target engagement data to identify exposure-response relationships .

- Metabolite Profiling : Identify active/inactive metabolites via LC-HRMS and test their contributions .

- Dose Escalation Studies : Use log-linear regression to determine the minimum effective dose (MED) in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.